molecular formula C29H28N4 B12210376 6-benzyl-N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

6-benzyl-N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12210376
M. Wt: 432.6 g/mol
InChI Key: CHYRZCFWFRQOGZ-UHFFFAOYSA-N
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Description

6-benzyl-N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 6-benzyl-N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethylphenylhydrazine with 2,5-dimethyl-3-phenylpyrazole in the presence of a suitable catalyst can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization steps, such as benzylation and amination, are carried out to introduce the benzyl and amine groups, respectively .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.

Chemical Reactions Analysis

6-benzyl-N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups or extended aromatic systems.

Scientific Research Applications

6-benzyl-N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzyl-N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting

Properties

Molecular Formula

C29H28N4

Molecular Weight

432.6 g/mol

IUPAC Name

6-benzyl-N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C29H28N4/c1-4-22-15-17-25(18-16-22)31-28-26(19-23-11-7-5-8-12-23)20(2)30-29-27(21(3)32-33(28)29)24-13-9-6-10-14-24/h5-18,31H,4,19H2,1-3H3

InChI Key

CHYRZCFWFRQOGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5

Origin of Product

United States

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